molecular formula C10H17NO B147254 Morpholine, 4-(1-cyclohexen-1-yl)- CAS No. 670-80-4

Morpholine, 4-(1-cyclohexen-1-yl)-

Cat. No.: B147254
CAS No.: 670-80-4
M. Wt: 167.25 g/mol
InChI Key: IIQFBBQJYPGOHJ-UHFFFAOYSA-N
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Description

Morpholine, 4-(1-cyclohexen-1-yl)-, also known as Morpholine, 4-(1-cyclohexen-1-yl)-, is a useful research compound. Its molecular formula is C10H17NO and its molecular weight is 167.25 g/mol. The purity is usually 95%.
The exact mass of the compound Morpholine, 4-(1-cyclohexen-1-yl)- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 42450. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Morpholine, 4-(1-cyclohexen-1-yl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Morpholine, 4-(1-cyclohexen-1-yl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Oxidation and Enamine Chemistry

4-(1-Cyclohexen-1-yl)-morpholine has been studied for its reactivity in oxidation processes with metal oxidants. Research by Corbani, Rindonek, and Scolastico (1973) revealed that treating this compound with lead tetraacetate produced various products like N-acetyl-morpholine and 2-morpholino-ketone. They also explored a mechanistic scheme involving intermediate products derived from the enamine double bond, providing insights into its potential applications in organic synthesis and chemical transformations Corbani, Rindonek, & Scolastico, 1973.

Synthesis and Stereochemistry

Katritzky et al. (1994) conducted a study involving the reaction of 4-(cyclohexen-1-yl)morpholine with 1-chlorobenzotriazole. They synthesized and confirmed via X-ray crystallography a compound, 6-(benzotriazol-1-yl)-6-(morpholin-4-yl)-bicyclo[3.1.0]hexane. This research highlighted its potential in creating novel chemical structures and its utility in stereochemistry Katritzky et al., 1994.

Structural Analysis

In a study by Xiaoping Rao (2010), the title compound, N-Morpholino-Δ8-dihydroabietamide, was synthesized from Δ8-dihydroabietic acid. This research focused on analyzing the structural conformations of cyclohexene rings, highlighting the compound's relevance in studying molecular structures and conformations Rao, 2010.

Combustion Chemistry

Lucassen et al. (2009) investigated the combustion chemistry of morpholine in a low-pressure flame setting. This study is significant for understanding the combustion processes of compounds containing both oxygen and nitrogen, like morpholine. It contributes to the knowledge of pollutants emitted during the combustion of such compounds Lucassen et al., 2009.

Chemical Reactions Under Solvent-Free Conditions

The study by Kopchuk et al. (2017) revealed the reaction of 1,2,4-triazine-5-carbonitriles with 4-(cyclohex-1-en-1-yl)morpholine under solvent-free conditions. This research is important for understanding the chemical behavior of the compound in different conditions and contributes to the field of green chemistry Kopchuk et al., 2017.

Safety and Hazards

“Morpholine, 4-(1-cyclohexen-1-yl)-” is considered hazardous. It is a combustible liquid and can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include wearing protective gloves, clothing, and eye protection, and avoiding breathing dust, fume, gas, mist, vapors, or spray .

Properties

IUPAC Name

4-(cyclohexen-1-yl)morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO/c1-2-4-10(5-3-1)11-6-8-12-9-7-11/h4H,1-3,5-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIQFBBQJYPGOHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=CC1)N2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2060967
Record name Morpholine, 4-(1-cyclohexen-1-yl)-
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Molecular Weight

167.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

670-80-4
Record name 1-Morpholinocyclohexene
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Record name Morpholine, 4-(1-cyclohexen-1-yl)-
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Record name 1-Morpholinocyclohexene
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Record name Morpholine, 4-(1-cyclohexen-1-yl)-
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Record name Morpholine, 4-(1-cyclohexen-1-yl)-
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Record name N-(cyclohex-1-en-1-yl)morpholine
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Record name 1-Morpholinocyclohexene
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Synthesis routes and methods I

Procedure details

A mixture of morpholine (697 ml.), cyclohexanone (820 ml.) and hexane (800 ml.) is heated to reflux under nitrogen with a Dean-Stark trap for 18 hours. The aqueous phase (206 ml.) is collected in the distillate trap. The mixture is distilled under vacuum increasing the vacuum to 29 inches and 90°-100° to give the title compound as an oily residue.
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Synthesis routes and methods II

Procedure details

295g of cyclohexanone and 261 g of morpholine are dissolved in 800ml of benzene. After the whole has been dissolved, 1.5g of p. toluene sulphonic acid are added and the mixture is heated under reflux. The water formed is extracted continuously by azeotropic distillation. After 20 hours reflux, the remaining solvent is distilled off and the oily residue is recovered. 379 g of the enamine are so obtained, boiling under 2mm at 115° to 117°. The yield amounts to 76%.
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Synthesis routes and methods III

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Synthesis routes and methods IV

Procedure details

Illustratively, cyclohexanone may be reacted with morpholine by refluxing these reactants in toluene for a period of about three hours at a temperature of about 110° Centigrade (°C) to yield the preferred enamine reactant, 1-morpholino-1-cyclohexene, in a yield of about 94 percent together with water which is readily removed therefrom.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Morpholine, 4-(1-cyclohexen-1-yl)-
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Morpholine, 4-(1-cyclohexen-1-yl)-
Reactant of Route 3
Morpholine, 4-(1-cyclohexen-1-yl)-
Customer
Q & A

Q1: What is the molecular formula and weight of 1-morpholinocyclohexene?

A1: The molecular formula of 1-morpholinocyclohexene is C10H17NO, and its molecular weight is 167.25 g/mol.

Q2: Are there any spectroscopic data available for characterizing 1-morpholinocyclohexene?

A2: While the provided research articles don't detail specific spectroscopic data, 1-morpholinocyclohexene can be characterized using techniques like NMR (1H and 13C) and IR spectroscopy. These methods would reveal structural features like the enamine double bond, the morpholine ring, and the cyclohexane moiety.

Q3: How does 1-morpholinocyclohexene typically react in organic synthesis?

A3: 1-Morpholinocyclohexene acts as a nucleophilic enamine, readily participating in reactions with electrophiles. [] Its reactivity stems from the electron-donating nature of the nitrogen lone pair, which increases electron density at the β-carbon of the enamine double bond.

Q4: Can you provide examples of reactions where 1-morpholinocyclohexene is employed?

A4: Certainly! Here are a few examples:

  • Stork Enamine Alkylation/Acylation: 1-morpholinocyclohexene reacts with alkyl halides or acyl chlorides to introduce alkyl or acyl groups, respectively, at the α-position of the cyclohexanone after hydrolysis. [] This method is a powerful tool for forming new carbon-carbon bonds.
  • Cycloadditions: 1-Morpholinocyclohexene can participate in cycloaddition reactions, such as the [4+2] cycloaddition with nitroethylene to yield a nitroethyl substituted cyclohexanone derivative. []
  • Reactions with α,β-Unsaturated Ketones: 1-Morpholinocyclohexene reacts with α,β-unsaturated ketones like chalcone to form dihydropyran derivatives. [] These reactions proceed through a two-step mechanism, highlighting the enamine's ability to act as a nucleophile and then undergo cyclization.
  • Reactions with Aromatic Nitroso Compounds: 1-Morpholinocyclohexene reacts with 1-nitroso-2-naphthol to yield dihydro-oxazine derivatives. [] This exemplifies the versatility of 1-morpholinocyclohexene in constructing heterocyclic systems.
  • Formation of Tricyclo[5.3.1.04,9]undecan‐2,6‐dione Derivatives: 1-Morpholinocyclohexene derivatives, such as 4-acetyl-4-methyl-1-morpholinocyclohexene, react with methacryloyl chloride to yield complex tricyclic compounds, demonstrating its utility in building complex structures. []

Q5: The research mentions reactions with "arylidenecyclohexanone" and "benzylidenecyclohexanone." What are these compounds, and how do they react differently with 1-morpholinocyclohexene compared to other enamines?

A5: "Arylidenecyclohexanone" and "benzylidenecyclohexanone" are α,β-unsaturated ketones where the β-carbon of the double bond is attached to a phenyl group (benzylidene) or a substituted phenyl group (arylidene). While some enamines like 1-pyrrolidin-1-ylcyclohexene and 1-piperidin-1-ylcyclohexene react with these compounds to give xanthene derivatives, 1-morpholinocyclohexene exhibits different reactivity. [] This difference likely arises from steric and electronic factors associated with the morpholine ring.

Q6: Can 1-morpholinocyclohexene be used for introducing fluorine atoms into molecules?

A6: Yes, 1-morpholinocyclohexene can be indirectly employed for fluorination. For instance, it reacts with 1-alkyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane salts, leading to the formation of 2-fluorocyclohexanone after hydrolysis. [] This approach leverages the enamine's reactivity to introduce fluorine at the α-position of the cyclohexanone moiety.

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